molecular formula C9H16Cl2O2 B14409185 Chloromethyl 6-chloro-octanoate CAS No. 80418-68-4

Chloromethyl 6-chloro-octanoate

Cat. No.: B14409185
CAS No.: 80418-68-4
M. Wt: 227.12 g/mol
InChI Key: XCSMASOBOZXNSF-UHFFFAOYSA-N
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Description

Chloromethyl 6-chloro-octanoate (hypothetical structure inferred from analogs) is a chlorinated ester compound characterized by an eight-carbon alkyl chain (octanoate backbone) with chlorine substituents at the chloromethyl group (position 1) and the sixth carbon. While direct data on this specific compound are absent in the provided evidence, structurally related analogs, such as chloromethyl 6-chloroheptanoate (CAS: 80418-62-8) and chloromethyl 7-chloroheptanoate (CAS: 80418-63-9), share similar functional groups and molecular weights (155.500 g/mol) . These compounds are typically intermediates in organic synthesis, used in controlled industrial or laboratory settings for manufacturing pharmaceuticals, agrochemicals, or polymers.

Properties

CAS No.

80418-68-4

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

chloromethyl 6-chlorooctanoate

InChI

InChI=1S/C9H16Cl2O2/c1-2-8(11)5-3-4-6-9(12)13-7-10/h8H,2-7H2,1H3

InChI Key

XCSMASOBOZXNSF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 6-chloro-octanoate can be synthesized through the esterification of 6-chloro-octanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 6-chloro-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 6-chloro-octanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 6-chloro-octanoate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of various substitution products. Additionally, the ester group can undergo hydrolysis or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with identical molecular weights (155.500 g/mol) and analogous chlorinated ester structures from , alongside broader insights from hazard profiles (–7).

Table 1: Structural and Identifier Comparison

Compound Name CAS Number EC Number Molecular Weight (g/mol) Key Structural Features
Chloromethyl 6-chloroheptanoate 80418-62-8 62-308-1 155.500 7-carbon chain, Cl at positions 1 and 6
3-Chlorohexyl chloroacetate N/A 12-016-0 155.500 6-carbon chain, Cl at positions 1 and 3
Dichloroacetic acid, hexyl ester 37079-04-2 48-174-6 155.500 Dichloroacetate group, hexyl ester
2-Chlorohexyl chloroacetate N/A 50-431-7 155.500 6-carbon chain, Cl at positions 1 and 2
1,3-Dichloroisopropyl isopentanoate N/A 20-881-1 155.500 Isopentanoate ester, Cl at positions 1 and 3

Key Comparison Points:

Structural Variations and Reactivity: Substituent Position: The position of chlorine atoms significantly impacts reactivity. For example, 3-chlorohexyl chloroacetate (Cl at C1 and C3) may exhibit different steric and electronic effects compared to chloromethyl 6-chloroheptanoate (Cl at C1 and C6). Proximity of chlorine to the ester group (e.g., 2-chlorohexyl chloroacetate) could enhance electrophilicity, increasing susceptibility to nucleophilic attack . Chain Length: Longer carbon chains (e.g., heptanoate vs. hexyl esters) influence solubility and volatility. Octanoate derivatives (hypothetical) would likely have higher hydrophobicity than shorter-chain analogs.

Hazard Profiles: Carcinogenicity: Chloromethyl methyl ether (–5) and bis(chloromethyl) ether () are classified as carcinogens due to their ability to alkylate DNA. Corrosivity and Reactivity: Chlorinated esters, such as ethyl chloroacetate (), are incompatible with strong acids, bases, and oxidizers. Analogously, chloromethyl 6-chloro-octanoate may decompose under similar conditions, releasing toxic HCl gas .

Regulatory and Handling Considerations :

  • Controlled Use : Like chloromethyl chlorosulfate (), chlorinated esters are often restricted to intermediate use under strict controls to minimize occupational exposure .
  • Storage : Recommendations for ethyl chloroacetate () suggest storage in cool, dry environments away from incompatible substances—guidelines applicable to analogous chlorinated esters .

Research Findings and Limitations

  • Synthesis Pathways: Chlorinated esters are typically synthesized via esterification of chloro-carboxylic acids with chlorinated alcohols. For example, dichloroacetic acid hexyl ester () may be derived from dichloroacetyl chloride and hexanol .
  • Toxicity Data Gaps: Direct toxicological studies on this compound are absent.

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